Grisorixin

Description

Properties

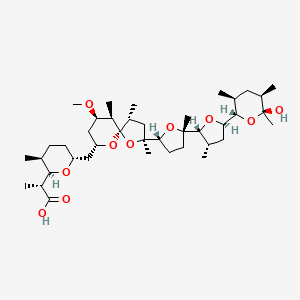

Molecular Formula |

C40H68O10 |

|---|---|

Molecular Weight |

709 g/mol |

IUPAC Name |

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C40H68O10/c1-21-12-13-28(45-33(21)26(6)36(41)42)18-29-19-30(44-11)27(7)40(47-29)25(5)20-38(9,50-40)32-14-15-37(8,48-32)35-23(3)17-31(46-35)34-22(2)16-24(4)39(10,43)49-34/h21-35,43H,12-20H2,1-11H3,(H,41,42)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1 |

InChI Key |

ZITSQIZMRMDQLE-SJSJOXFOSA-N |

SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |

Isomeric SMILES |

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(C)O)C)C)C)C)C)OC |

Canonical SMILES |

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(C)O)C)C)C)C)C)OC |

Synonyms |

epigrisorixin grisorixin grisorixin, monocesium salt grisorixin, monolithium salt grisorixin, monopotassium salt grisorixin, monorubidium salt grisorixin, monosilver (+1) salt grisorixin, monosodium salt grisorixin, monothallium (+1) salt |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Effects

Grisorixin has been shown to influence metabolic pathways in myocardial cells. A study demonstrated that this compound facilitates anaerobic metabolism while impairing aerobic metabolism in these cells. Cultures of myocardial cells treated with this compound exhibited a decrease in the metabolic rate for certain substrates, indicating a preference for anaerobic pathways. Specifically, the consumption rates of octanoate and acetate were significantly reduced compared to control values, suggesting that this compound may alter energy production mechanisms in cardiac tissues .

Antimicrobial Properties

This compound's structural similarities to other ionophoric antibiotics position it as a candidate for antimicrobial applications. Research has indicated that this compound exhibits ionophorous properties, allowing it to disrupt ionic balances across microbial membranes. This characteristic is particularly relevant in developing treatments for bacterial infections, as it can enhance the efficacy of existing antibiotics by targeting resistant strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | High | |

| Pseudomonas aeruginosa | Low |

Cancer Treatment Applications

Recent studies have highlighted the potential of this compound in oncology, particularly in inhibiting glioblastoma stem cell growth. The methyl ester form of this compound was evaluated for its cytotoxic effects on glioblastoma stem cells, showing significant inhibition of cell proliferation in a dose-dependent manner. The GI50 values were reported at 3.85 µM and 3.05 µM for different glioblastoma cell lines, indicating its potential as a therapeutic agent against aggressive forms of brain cancer .

Table 2: Cytotoxicity of this compound Methyl Ester on Glioblastoma Cells

Case Studies and Research Findings

- Metabolic Studies : Research involving myocardial cultures demonstrated that this compound significantly alters substrate consumption rates, providing insights into its metabolic effects and potential cardiovascular implications .

- Antimicrobial Efficacy : Various studies have documented the effectiveness of this compound against specific bacterial strains, suggesting its utility in addressing antibiotic resistance issues .

- Oncological Applications : The inhibitory effects on glioblastoma stem cells underscore the need for further exploration into this compound's role in cancer therapy, particularly as a novel agent that could complement existing treatments .

Q & A

Q. What is the mechanism by which grisorixin modulates ion transport in biological systems?

this compound, a monocarboxylic polyether ionophore, primarily facilitates the transmembrane transport of monovalent cations (e.g., K⁺, Na⁺). Experimental studies on isolated rat liver mitochondria and perfused rat hearts demonstrate its ability to disrupt ion gradients, leading to efflux of K⁺ and influx of Na⁺. This is measured via ion-selective electrodes or atomic absorption spectroscopy in perfusate samples .

Q. What structural features of this compound contribute to its ionophoric activity?

this compound’s structure includes a polyether backbone with a carboxyl group, enabling cation chelation. X-ray crystallography of its thallium salt confirms a cyclic conformation that stabilizes cation binding. Structural analogs (e.g., methyl esters) show altered ion selectivity, emphasizing the role of the carboxyl group in ion affinity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s cardiovascular effects in isolated organ models?

- Model : Use the Langendorff or working heart perfusion system with rat hearts under normoxic/hypoxic conditions.

- Parameters : Monitor hemodynamic variables (aortic flow, coronary flow, heart rate) and metabolic markers (lactate production, myocardial O₂ consumption).

- Dosage : Administer this compound at 2.5 µM to observe transient stimulation of heart work and metabolic shifts toward anaerobic glycolysis .

Q. What methodologies are effective in analyzing this compound-induced metabolic shifts during hypoxia?

- Lactate Quantification : Use enzymatic assays (e.g., lactate dehydrogenase) to measure lactate levels in coronary effluents.

- Energy Metabolites : Assess creatine phosphate and ATP via HPLC or fluorometric kits.

- Data Interpretation : Correlate lactate spikes (e.g., +211% at 45 min post-administration) with ultrastructural changes observed via electron microscopy .

Q. How can contradictory findings between in vitro and ex vivo studies on this compound’s mitochondrial effects be resolved?

- In vitro studies (e.g., rat liver mitochondria) show this compound inhibits glutamate oxidation, while ex vivo cardiac models highlight partial oxidative metabolism inhibition with concurrent glycolysis upregulation.

- Methodological Adjustments : Standardize ion concentrations and hypoxia severity. Compare time-resolved metabolic profiling across models to isolate tissue-specific responses .

Q. What strategies enhance this compound’s bioactivity through structural modification?

- Derivatization : Synthesize analogs like this compound methyl ester via microbial bioconversion (Streptomyces rimosus) or chemical esterification.

- Activity Testing : Use glioblastoma stem cell proliferation assays (GI₅₀ values: 3.05–3.85 µM) to evaluate potency. DFT calculations can predict isomer stability and binding affinity .

Methodological Guidance

Q. What techniques are critical for elucidating this compound’s structural and conformational properties?

- X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., Tl⁺ salt) to confirm cyclic conformations.

- NMR Spectroscopy : Assign ¹³C and ¹H signals to track microbial bioconversion products (e.g., hydroxylated derivatives) .

Q. How can researchers ensure reproducibility in ion transport assays with this compound?

- Standardized Buffers : Use Tris- or HEPES-based buffers with controlled pH and cation concentrations.

- Validation : Replicate experiments across multiple mitochondrial preparations or cell lines. Report ion flux rates (µmol/min/mg protein) with error margins .

Data Contradiction and Analysis

Q. Why does this compound exhibit divergent effects in microbial vs. mammalian systems?

- Microbial Systems : Bioconversion by Streptomyces alters ionophoric properties (e.g., reduced K⁺ selectivity).

- Mammalian Systems : Tissue-specific responses (e.g., cardiac vs. hepatic mitochondria) arise from differences in membrane potential and transporter expression. Cross-system comparisons using isotopically labeled this compound can clarify mechanisms .

Q. How can computational modeling improve understanding of this compound’s isomer stability and activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.